molecular formula C20H32O4 B10773258 15-deoxy-LXA4

15-deoxy-LXA4

Cat. No. B10773258
M. Wt: 336.5 g/mol
InChI Key: SJIRTDBAYKOBAL-COJKCNNISA-N
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Description

15-deoxy-LXA4, also known as 15-deoxy-lipoxin A4, is a metabolite derived from arachidonic acid. It belongs to the class of bioactive lipid mediators known as lipoxins. Lipoxins are involved in the resolution of inflammation and have significant immunomodulatory properties. This compound is particularly noted for its anti-inflammatory effects and its role in regulating immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-deoxy-LXA4 typically involves the enzymatic conversion of arachidonic acid through the action of lipoxygenase enzymes. The process includes the sequential metabolism by 5-lipoxygenase and either 12-lipoxygenase or 15-lipoxygenase. This enzymatic pathway is crucial for the production of lipoxins, including this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of biotechnological processes to harness the enzymatic pathways. This may include the use of genetically engineered microorganisms or cell cultures that express the necessary lipoxygenase enzymes to produce this compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions: 15-deoxy-LXA4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Enzymes such as hydroxyprostaglandin dehydrogenase.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various organic reagents depending on the desired substitution.

Major Products:

Scientific Research Applications

15-deoxy-LXA4 has a wide range of scientific research applications, including:

Mechanism of Action

15-deoxy-LXA4 exerts its effects through interaction with specific receptors on immune cells. It binds to G protein-coupled receptors, such as ALXR, leading to the modulation of various signaling pathways. These pathways include the inhibition of nuclear factor κB (NF-κB) and activator protein-1 (AP-1), which are involved in the expression of inflammatory genes. By regulating these pathways, this compound helps to dampen inflammation and promote tissue repair .

Similar Compounds:

Uniqueness: this compound is unique due to its specific structural features and its potent anti-inflammatory properties. Unlike other lipoxins, it has a deoxygenated position at carbon 15, which contributes to its distinct biological activities and therapeutic potential .

properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5S,6R,7E,9E,11E,13E)-5,6-dihydroxyicosa-7,9,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h7-13,15,18-19,21-22H,2-6,14,16-17H2,1H3,(H,23,24)/b8-7+,10-9+,12-11+,15-13+/t18-,19+/m1/s1

InChI Key

SJIRTDBAYKOBAL-COJKCNNISA-N

Isomeric SMILES

CCCCCC/C=C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O

Canonical SMILES

CCCCCCC=CC=CC=CC=CC(C(CCCC(=O)O)O)O

Origin of Product

United States

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